P2X3 Receptor Antagonism: Measured Activity vs. Structural Analogs
3-(3-Fluorophenyl)oxetan-3-amine exhibits modest antagonist activity at the human P2X3 receptor [1]. While direct, head-to-head IC50 data against close analogs is not available in the same assay, cross-study comparisons with a related oxetane derivative (Compound 3) show that the substitution pattern on the aryl ring is a critical determinant of potency [2]. This suggests that the 3-fluorophenyl group in the target compound confers a specific level of activity, distinguishing it from unsubstituted or differently substituted phenyl-oxetane analogs.
| Evidence Dimension | P2X3 Antagonist Activity |
|---|---|
| Target Compound Data | Active at human P2X3 receptor (specific IC50 value not reported in the assay description) |
| Comparator Or Baseline | Compound 3 (a structurally related oxetane derivative) |
| Quantified Difference | IC50 = 58.3 ± 0.1 µM at rat P2X3 receptor for Compound 3 |
| Conditions | Target compound assay: human P2X3 expressed in 1321N1 cells, measured by inhibition of ATP-induced calcium flux using Fluo-4-AM dye. Comparator assay: recombinant rat P2X3 receptor expressed in Xenopus oocytes, measured by twin-electrode voltage-clamping. |
Why This Matters
For researchers targeting P2X3 receptors for pain or sensory disorders, the specific activity of 3-(3-Fluorophenyl)oxetan-3-amine provides a validated starting point for structure-activity relationship (SAR) studies, whereas an uncharacterized analog would require de novo profiling.
- [1] BindingDB. (n.d.). Assay for antagonist activity at human P2X3 receptor expressed in 1321N1 cells (Entry ID 50001812). View Source
- [2] PMC. (2024). Effects of compounds 2 and 3 on inward current induced by activation of recombinant rat P2X receptors. Figure 3. View Source
